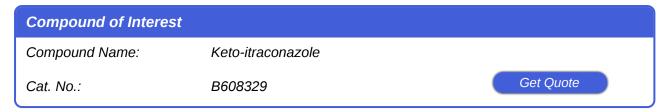


Physicochemical Properties of Crystalline Keto-Itraconazole: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-itraconazole is the major active metabolite of the broad-spectrum antifungal agent, itraconazole. Understanding the physicochemical properties of this crystalline metabolite is crucial for comprehending its pharmacokinetic profile, bioavailability, and for the development of robust analytical methods and potential future formulations. This technical guide provides a comprehensive overview of the key physicochemical characteristics of crystalline **keto-itraconazole**, including its thermal behavior, solubility, and crystal structure. Detailed experimental protocols for the characterization of this active pharmaceutical ingredient (API) are also presented.

Physicochemical Data

While specific quantitative data for crystalline **keto-itraconazole** is not extensively available in the public domain, the properties of its parent drug, itraconazole, provide a valuable reference point. The following table summarizes the known physicochemical properties of itraconazole. It is anticipated that **keto-itraconazole**, being a structurally similar metabolite, would exhibit comparable, though not identical, characteristics.

Table 1: Physicochemical Properties of Itraconazole



Property	Value	Reference
Molecular Formula	C35H38Cl2N8O4	[1]
Molecular Weight	705.6 g/mol	[1]
Melting Point	Approximately 166.2°C - 170°C	[2][3][4]
Aqueous Solubility	Practically insoluble in water (<1 μg/mL)	[1][5]
Solubility in Organic Solvents	Soluble in DMSO (35 mg/mL)	[5]
рКа	3.7	[6]

Table 2: General Physicochemical Information for Keto-itraconazole

Property	Value	Reference
Molecular Formula	C35H36Cl2N8O5	[7]
Molecular Weight	719.62 g/mol	[7]
Appearance	Solid powder	[7]
Solubility	Soluble in DMSO	[7]

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the physicochemical properties of a crystalline API like **keto-itraconazole**.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of crystalline **keto-itraconazole** can be determined using the well-established shake-flask method.

Methodology:



- Preparation of Saturated Solution: An excess amount of crystalline keto-itraconazole is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, organic solvents) in a sealed container.
- Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is filtered through a non-adsorptive, fine-pored filter (e.g.,
 0.22 μm) to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of keto-itraconazole in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is expressed as the concentration of the API in the saturated solution (e.g., in mg/mL or μg/mL).

Figure 1: Workflow for Solubility Determination.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is employed to determine the melting point and other thermal transitions of crystalline **keto-itraconazole**.

Methodology:

- Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 1-5 mg) is hermetically sealed in an aluminum pan.
- Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).
- Thermal Scan: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).
- Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.



 Data Analysis: The resulting thermogram is analyzed to identify endothermic events, such as melting, which is characterized by a sharp peak. The onset and peak temperatures of the melting endotherm are recorded.

Figure 2: Workflow for DSC Analysis.

Crystallinity and Polymorphism (Powder X-ray Diffraction - PXRD)

PXRD is a powerful technique to confirm the crystalline nature of **keto-itraconazole** and to identify different polymorphic forms.

Methodology:

- Sample Preparation: A sufficient amount of the crystalline powder is gently packed into a sample holder to ensure a flat, level surface.
- Instrument Setup: The PXRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.
- Data Collection: The sample is irradiated with the X-ray beam over a defined range of 2θ angles (e.g., 5° to 40°) while the detector measures the intensity of the diffracted X-rays.
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 20, is analyzed.
 Sharp, well-defined peaks are indicative of a crystalline material. The positions and relative intensities of these peaks are characteristic of a specific crystal lattice and can be used to identify polymorphs.

Figure 3: Workflow for PXRD Analysis.

Stability Studies

Forced degradation studies are conducted to understand the intrinsic stability of crystalline **keto-itraconazole** under various stress conditions.

Methodology:

 Stress Conditions: Samples of crystalline keto-itraconazole are exposed to various stress conditions as per ICH guidelines, including:



- Acidic: e.g., 0.1 M HCl at 60°C for a specified time.
- Basic: e.g., 0.1 M NaOH at 60°C for a specified time.
- Oxidative: e.g., 3% H₂O₂ at room temperature for a specified time.
- Thermal: e.g., 80°C for a specified time.
- Photolytic: Exposure to UV and visible light.
- Sample Analysis: After exposure, the samples are analyzed using a stability-indicating HPLC method to quantify the amount of remaining keto-itraconazole and to detect any degradation products.
- Data Analysis: The percentage of degradation is calculated for each stress condition to determine the stability profile of the molecule.

Figure 4: Forced Degradation Study Workflow.

Metabolic Pathway

Keto-itraconazole is formed from its parent drug, itraconazole, primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system.



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Figure 5: Metabolic Pathway to **Keto-itraconazole**.

Conclusion

This technical guide has outlined the key physicochemical properties of crystalline **keto-itraconazole** and provided detailed experimental protocols for their determination. While specific quantitative data for **keto-itraconazole** remains limited, the provided methodologies offer a robust framework for its comprehensive characterization. A thorough understanding of these properties is fundamental for advancing the research and development of this important



antifungal metabolite. Further studies are warranted to fully elucidate the physicochemical profile of crystalline **keto-itraconazole**.

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